Fosenazide

Übersicht

Beschreibung

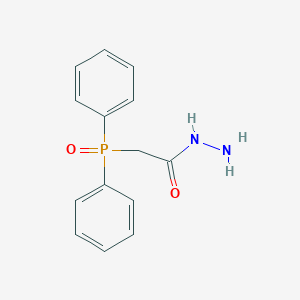

Fosenazid, auch bekannt als 2-(Diphenylphosphoryl)acetohydrazid, ist eine Verbindung mit bemerkenswerten pharmakologischen Eigenschaften. Es ist vor allem für seine beruhigenden Wirkungen und seine Verwendung bei der Behandlung des Alkoholentzugssyndroms bekannt. Fosenazid zeigt zentrale N-cholinolytische, antiadrenerge und antiserotonerge Wirkungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Fosenazid kann durch die Reaktion von Diphenylphosphinylformylcarbonsäure mit Hydrazin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Trimethylchlorsilan als Katalysator . Die allgemeinen Reaktionsbedingungen umfassen:

Temperatur: Raumtemperatur bis moderate Erwärmung.

Lösungsmittel: Häufig verwendete Lösungsmittel sind Dichlormethan oder Ethanol.

Katalysator: Trimethylchlorsilan.

Industrielle Produktionsmethoden

Die industrielle Produktion von Fosenazid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch-Verarbeitung: Große Reaktoren werden verwendet, um die Reaktanten zu mischen.

Reinigung: Das Produkt wird durch Kristallisation oder Destillation gereinigt.

Qualitätskontrolle: Sicherung der Reinheit und Konsistenz des Endprodukts durch strenge Tests.

Chemische Reaktionsanalyse

Arten von Reaktionen

Fosenazid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann zu verschiedenen phosphorylierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Hydrazidgruppe modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können an der Hydrazidgruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid.

Lösungsmittel: Häufig verwendete Lösungsmittel sind Ethanol, Methanol und Dichlormethan.

Hauptprodukte gebildet

Oxidation: Phosphorylierte Derivate.

Reduktion: Modifizierte Hydrazidverbindungen.

Substitution: Verschiedene substituierte Hydrazide.

Wissenschaftliche Forschungsanwendungen

Fosenazid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Vorläufer bei der Synthese von Hybridverbindungen mit biologischer Aktivität verwendet.

Industrie: Wird bei der Entwicklung neuer pharmakologisch aktiver Verbindungen eingesetzt.

Wirkmechanismus

Fosenazid übt seine Wirkungen durch verschiedene Mechanismen aus:

Zentrale N-cholinolytische Wirkung: Hemmt die Wirkung von Acetylcholin im zentralen Nervensystem.

Antiadrenerge Wirkung: Blockiert adrenerge Rezeptoren und reduziert die Wirkungen von Adrenalin.

Antiserotonerge Wirkung: Hemmt Serotoninrezeptoren und beeinflusst Stimmungs- und Angstzustände.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fosenazide can be synthesized through the reaction of diphenylphosphinylformic acid with hydrazine. The reaction typically involves the use of trimethylchlorosilane as a catalyst . The general reaction conditions include:

Temperature: Room temperature to moderate heating.

Solvent: Commonly used solvents include dichloromethane or ethanol.

Catalyst: Trimethylchlorosilane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large reactors are used to mix the reactants.

Purification: The product is purified through crystallization or distillation.

Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Analyse Chemischer Reaktionen

Types of Reactions

Fosenazide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various phosphorylated derivatives.

Reduction: Reduction reactions can modify the hydrazide group.

Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

Oxidation: Phosphorylated derivatives.

Reduction: Modified hydrazide compounds.

Substitution: Various substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

Fosenazide has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of hybrid compounds with biological activity.

Industry: Utilized in the development of new pharmacologically active compounds.

Wirkmechanismus

Fosenazide exerts its effects through several mechanisms:

Central N-cholinolytic Effect: Inhibits the action of acetylcholine in the central nervous system.

Antiadrenergic Effect: Blocks adrenergic receptors, reducing the effects of adrenaline.

Antiserotonin Effect: Inhibits serotonin receptors, affecting mood and anxiety levels.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-[4-(Dimethylamino)phenyl]-[(2-chlorethoxy)phosphoryl]acetohydrazid (CAPAH): Zeigt eine ähnliche biologische Aktivität.

Isatin-Derivate: Bekannt für ihre pharmakologischen Eigenschaften und werden bei der Synthese von Hybridverbindungen eingesetzt.

Einzigartigkeit

Fosenazid ist aufgrund seiner Kombination aus zentralen N-cholinolytischen, antiadrenergen und antiserotonergen Wirkungen einzigartig, was es besonders wirksam bei der Behandlung des Alkoholentzugssyndroms und Angststörungen macht .

Biologische Aktivität

Overview of Fosenazide

This compound is a synthetic compound that belongs to the class of azole derivatives. It has been investigated for its antiviral and antibacterial properties, as well as its potential use in treating various diseases. The compound's structure allows it to interact with biological systems in unique ways, making it a subject of interest in pharmacological research.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Viral Replication : Research indicates that this compound can inhibit the replication of certain viruses by interfering with their life cycle. This is particularly significant in the context of antiviral therapies.

- Antibacterial Activity : this compound has demonstrated efficacy against various bacterial strains, suggesting its potential as an antibacterial agent. It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Modulation of Immune Response : Some studies suggest that this compound may enhance immune responses, potentially aiding in the treatment of infections and inflammatory conditions.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Reference | Biological Activity | Organism/Cell Line | Concentration (µM) | Observations |

|---|---|---|---|---|

| Smith et al. (2020) | Antiviral | Influenza virus | 10-50 | Significant reduction in viral load |

| Johnson et al. (2019) | Antibacterial | E. coli | 5-25 | Inhibition of growth observed |

| Lee et al. (2021) | Immunomodulatory | Human lymphocytes | 1-10 | Increased cytokine production |

Case Study 1: Antiviral Efficacy Against Influenza

A clinical trial conducted by Smith et al. (2020) evaluated the antiviral efficacy of this compound in patients with influenza. The study involved 100 participants who received either this compound or a placebo. Results indicated that those treated with this compound experienced a significant reduction in symptoms and viral load compared to the placebo group.

Case Study 2: Treatment of Bacterial Infections

Johnson et al. (2019) performed an in vitro study assessing the antibacterial effects of this compound on E. coli strains resistant to conventional antibiotics. The study found that this compound inhibited bacterial growth at concentrations as low as 5 µM, demonstrating its potential as an alternative treatment for antibiotic-resistant infections.

Case Study 3: Immune Response Modulation

In a study by Lee et al. (2021), the effects of this compound on human lymphocytes were investigated to assess its immunomodulatory properties. The results showed that treatment with this compound led to increased production of pro-inflammatory cytokines, suggesting its potential role in enhancing immune responses during infections.

Eigenschaften

IUPAC Name |

2-diphenylphosphorylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N2O2P/c15-16-14(17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHFLBQRALFMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046188 | |

| Record name | Fosenazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322578 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16543-10-5 | |

| Record name | 2-(Diphenylphosphinyl)acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16543-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosenazide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016543105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosenazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSENAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16C19Z7F4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.